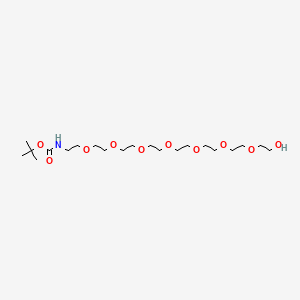
1H-imidazole-4-sulfonic acid hydrochloride
Overview
Description
“1H-imidazole-4-sulfonic acid hydrochloride” is a chemical compound with the molecular formula C3H5ClN2O3S . It has a molecular weight of 184.6 . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “1H-imidazole-4-sulfonic acid hydrochloride” is 1S/C3H4N2O3S.ClH/c6-9(7,8)3-1-4-2-5-3;/h1-2H,(H,4,5)(H,6,7,8);1H . The canonical SMILES structure is C1=C(NC=N1)S(=O)(=O)O.Cl .
Physical And Chemical Properties Analysis
“1H-imidazole-4-sulfonic acid hydrochloride” has a molecular weight of 184.60 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass is 183.9709409 g/mol . The monoisotopic mass is also 183.9709409 g/mol . The topological polar surface area is 91.4 Ų . The heavy atom count is 10 . The compound is covalently bonded and consists of 2 units .
Scientific Research Applications
Applications in Membrane Technology
1H-imidazole-4-sulfonic acid hydrochloride has been used in the development of polybenzimidazole/1H-imidazole-4-sulfonic acid hybrid membranes for high-temperature proton exchange membranes fuel cells. The introduction of this compound to polybenzimidazole membranes enhances conductivity while maintaining mechanical properties (Shen et al., 2012).
Chemistry and Synthesis
- It has been involved in the oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide, aiding in the synthesis of various sulfonic acids and related compounds (Lezina et al., 2013).
- Imidazole-1-sulfonyl azide hydrochloride, a derivative, is used as a diazotransfer reagent in organic synthesis (Goddard-Borger & Stick, 2007).
Catalysis
It has been utilized in the synthesis of quinoline derivatives and other compounds, showcasing its dual solvent-catalytic property. This quality is particularly evident in its structural analog, 4-Imidazol-1-yl-butane-1-sulfonic acid (Khaligh et al., 2018; Khaligh et al., 2019).
Enhanced Oil Recovery
Imidazoline-based sulfonate copolymers, which include derivatives of 1H-imidazole-4-sulfonic acid hydrochloride, have been developed for enhanced oil recovery. These copolymers exhibit high-temperature tolerance and superior thermal stability (Gou et al., 2015).
Advanced Material Synthesis
This compound has been involved in the synthesis of various imidazole derivatives, which have applications in different fields ranging from pharmaceuticals to materials science. For instance, MCM‐41‐SO3H, a sulfonic acid nanoreactor, has been used for the synthesis of highly substituted imidazoles (Mahdavinia et al., 2012).
Role in Proton Exchange Membranes
Research has explored the use of 1H-imidazole-4-sulfonic acid hydrochloride in the design of proton exchange membranes for fuel cells. Its derivatives have been tested for their suitability in low humidity and intermediate temperature operations (Campagne et al., 2013).
properties
IUPAC Name |
1H-imidazole-5-sulfonic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O3S.ClH/c6-9(7,8)3-1-4-2-5-3;/h1-2H,(H,4,5)(H,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWDDQLLGMFOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)S(=O)(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazole-4-sulfonic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1448213.png)

![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)




